7-Fluoro-4-methoxybenzo[d]isothiazole
Description
7-Fluoro-4-methoxybenzo[d]isothiazole is a heterocyclic compound featuring a fused benzene-isothiazole ring system substituted with fluorine at position 7 and methoxy at position 4. Its molecular formula is C₉H₆FNO₂S, with a molecular weight of 198.22 g/mol (CAS: 1206969-56-3) . This compound is of interest in medicinal chemistry and catalysis due to its electronic and steric properties imparted by the fluorine and methoxy substituents.
Properties
CAS No. |
934180-41-3 |
|---|---|
Molecular Formula |
C8H6FNOS |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H6FNOS/c1-11-7-3-2-6(9)8-5(7)4-10-12-8/h2-4H,1H3 |
InChI Key |
APRCXOGCHZXUNW-UHFFFAOYSA-N |
SMILES |
COC1=C2C=NSC2=C(C=C1)F |
Canonical SMILES |
COC1=C2C=NSC2=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The structural analogs of 7-Fluoro-4-methoxybenzo[d]isothiazole differ primarily in substituent identity, position, and functional groups. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro substituent in this compound increases electrophilicity compared to the chloro analog (7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole), which may alter reactivity in cross-coupling reactions .
- Methoxy vs. Ethoxy: The smaller methoxy group (vs.
- Hydrazinyl Functionalization: The 2-hydrazinyl group in the chloro-ethoxy analog enables chelation with transition metals, making it suitable for ligand design .
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